molecular formula C17H12N2O2S B2404536 (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile CAS No. 301312-82-3

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile

Cat. No. B2404536
M. Wt: 308.36
InChI Key: PDHTWUOFBZNSHJ-SSZFMOIBSA-N
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Description

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile is a compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of benzo[d]thiazole derivatives and has been studied extensively for its biological and pharmacological properties.

Mechanism Of Action

The mechanism of action of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. It has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.

Biochemical And Physiological Effects

Studies have shown that (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile exhibits potent anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. However, the biochemical and physiological effects of this compound are still under investigation.

Advantages And Limitations For Lab Experiments

The advantages of using (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile in lab experiments include its potent anticancer activity and its ability to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for the study of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile. These include:
1. Investigation of the mechanism of action of this compound in cancer cells
2. Development of more efficient synthesis methods for this compound
3. Investigation of the potential applications of this compound in other fields, such as agriculture and material science
4. Study of the toxicity and pharmacokinetics of this compound in animal models
5. Investigation of the potential synergistic effects of this compound with other anticancer drugs.

Synthesis Methods

The synthesis of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile involves the reaction of 2-aminobenzo[d]thiazole with 4-methoxybenzaldehyde and malononitrile in the presence of a catalytic amount of piperidine. The reaction is carried out under reflux conditions in ethanol, and the product is obtained after purification using column chromatography.

Scientific Research Applications

The (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile compound has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile exhibits potent cytotoxic activity against various cancer cell lines.

properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c1-21-12-8-6-11(7-9-12)16(20)13(10-18)17-19-14-4-2-3-5-15(14)22-17/h2-9,20H,1H3/b16-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHTWUOFBZNSHJ-SSZFMOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile

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